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Compound of Interest

Compound Name: MIP-1095

Cat. No.: B1677151

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1095 is a urea-based small molecule inhibitor of the Prostate-Specific Membrane Antigen
(PSMA), a transmembrane protein highly expressed on the surface of prostate cancer cells.[1]
[2] When radiolabeled with lodine-131 (*3l), a beta- and gamma-emitting radionuclide, 3t-MIP-
1095 becomes a promising theranostic agent for the targeted radiotherapy of metastatic
castration-resistant prostate cancer (MCRPC).[3][4] The gamma emissions of 13| allow for
scintigraphic imaging, while the beta particles deliver a cytotoxic radiation dose to the tumor
cells. This document provides detailed protocols for the synthesis and quality control of 31]-
MIP-1095.

Signaling Pathway of PSMA

MIP-1095 targets PSMA, which is involved in cellular signaling pathways that promote prostate
cancer progression. Upon binding of its natural ligand or inhibitors like MIP-1095, PSMA can
modulate intracellular signaling cascades. One key pathway involves the interaction of PSMA
with B1 integrin, which can influence cell adhesion and survival. PSMA has been shown to
redirect signaling from the MAPK pathway to the PI3K-AKT pathway, promoting tumor cell
survival and proliferation. The binding of 131-MIP-1095 to PSMA not only facilitates the delivery
of a lethal radiation dose but may also interfere with these pro-survival signaling pathways.
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Caption: PSMA signaling and 131-MIP-1095 interaction.
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Experimental Workflow

The overall workflow for the preparation and quality control of 131-MIP-1095 involves several
key stages, from the synthesis of the precursor to the final product verification.
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Experimental Workflow for 13|-MIP-1095 Synthesis

Synthesis & Radiolabeling

Synthesis of Trimethyltin Precursor
(S)-di-tert-butyl 2-(3-((S)-1-tert-butoxy-1-oxo0-6-(3-(4-(trimethylstannyl)phenyl)ureido)-hexane-2-yl)ureido)pentanedioate]

'
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Caption: Workflow for 31I-MIP-1095 synthesis.
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Data Presentation

Parameter Reported Value Reference
Radiochemical Yield (RCY) 50-70% [5]

38-78%

Radiochemical Purity (RCP) >95% [5]

97% (average)

Specific Activity (SA) > 148 GBg/umol [5]

55.5 to 236.8 MBg/umol

Experimental Protocols
Synthesis of the Trimethyltin Precursor

The precursor for the radioiodination is (S)-di-tert-butyl 2-(3-((S)-1-tert-butoxy-1-ox0-6-(3-(4-
(trimethylstannyl)phenyl)ureido)-hexane-2-yl)ureido)pentanedioate. The synthesis of this
precursor is a multi-step process that is typically performed by specialized chemists. For
research purposes, it is often sourced from commercial vendors or synthesized in-house by
medicinal chemistry laboratories. The general approach involves the coupling of protected
amino acid derivatives and the introduction of the trimethylstannyl group to an aromatic ring.

Radiolabeling of MIP-1095 with lodine-131

This protocol is based on the iododestannylation of the trimethyltin precursor.
Materials:

o (S)-di-tert-butyl 2-(3-((S)-1-tert-butoxy-1-ox0-6-(3-(4-(trimethylstannyl)phenyl)ureido)-hexane-
2-yl)ureido)pentanedioate (MIP-1095 precursor)

e Sodium lodide (Na*3l) solution (1.85-3.7 GBQ)
o Ethanol

e Acetic acid
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30% Hydrogen peroxide (H2032)

Trifluoroacetic acid (TFA)

C18 Sep-Pak cartridges

Sterile water for injection

0.9% Saline solution

Procedure:
o Preparation of Reagents:

o Prepare a solution of the MIP-1095 precursor in ethanol.

o Prepare a fresh oxidizing solution by mixing 30% hydrogen peroxide with acetic acid.
» Radioiodination Reaction:

o In a shielded vial, combine the Na!3!| solution with the ethanolic solution of the MIP-1095

precursor.

o Add the freshly prepared oxidizing solution (Hz202/acetic acid) to initiate the
iododestannylation reaction.

o Allow the reaction to proceed at room temperature for approximately 10-15 minutes.
o Deprotection:

o Following the radioiodination, add trifluoroacetic acid (TFA) to the reaction mixture to
remove the tert-butyl protecting groups.

o Incubate the mixture at room temperature for 20-30 minutes.
 Purification:

o Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
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o Load the reaction mixture onto the conditioned C18 Sep-Pak cartridge.

o Wash the cartridge with sterile water to remove unreacted 3| and other hydrophilic
impurities.

o Elute the 3!-labeled tri-tert-butyl ester intermediate with ethanol.

o The final deprotected 131-MIP-1095 is then typically reformulated in a physiologically
compatible buffer, such as 0.9% saline.

Quality Control

3.1. Radiochemical Purity and Identity by HPLC
Instrumentation:

o High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and
a radioactivity detector.

HPLC Conditions:

e Column: Chromolith® Performance RP-18e (100 x 3 mm) or equivalent reverse-phase
column.

» Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

e Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

o Gradient: Linear gradient from 0% to 100% B over 5 minutes.

e Flow Rate: 1.0 mL/min.

e UV Detection: 214 nm.

Procedure:

« Inject a small aliquot of the final 131]-MIP-1095 product onto the HPLC system.

» Monitor the chromatogram from both the UV and radioactivity detectors.
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e The identity of 131-MIP-1095 is confirmed by comparing its retention time with that of a non-
radioactive MIP-1095 reference standard.

e Radiochemical purity is calculated by integrating the area of the radioactive peak
corresponding to 31-MIP-1095 and dividing it by the total integrated area of all radioactive
peaks in the chromatogram.

3.2. Specific Activity

The specific activity is a measure of the amount of radioactivity per unit mass of the compound.
It is typically determined by dividing the total radioactivity of the final product (measured using a
dose calibrator) by the mass of MIP-1095, which can be quantified from the HPLC
chromatogram by comparing the UV peak area to a standard curve of the non-radioactive
reference compound.

3.3. Sterility and Endotoxin Testing

For clinical applications, the final product must be tested for sterility and endotoxins according
to standard pharmacopeial methods to ensure patient safety.

Conclusion

The synthesis and radiolabeling of MIP-1095 with lodine-131 provides a valuable tool for the
targeted radiotherapy of prostate cancer. The protocols outlined in this document, when
followed with appropriate radiochemical safety practices, can yield a high-purity product
suitable for preclinical and clinical research. Adherence to rigorous quality control procedures is
essential to ensure the safety and efficacy of this radiopharmaceutical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and
Radiolabeling of MIP-1095 with lodine-131]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677151#synthesis-and-radiolabeling-of-mip-1095-
with-iodine-131]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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